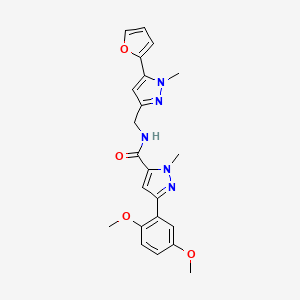

![molecular formula C19H21ClN4O2 B2697237 (4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034452-52-1](/img/structure/B2697237.png)

(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

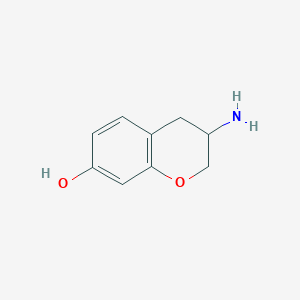

The molecular structure of this compound is complex, involving multiple rings and functional groups . The InChI code provided gives an indication of its structure: 1S/C12H18N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h9,13H,1-8H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the density is approximately 1.3±0.1 g/cm^3, the boiling point is around 597.9±50.0 °C at 760 mmHg, and the vapor pressure is approximately 0.0±1.7 mmHg at 25°C .

Applications De Recherche Scientifique

Antibacterial Activity

The synthesized derivatives of this compound have been evaluated for their antibacterial activity. Notably, one of the compounds demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL . Further research in this area could explore the mechanism of action and potential clinical applications.

Antifungal Properties

While the compound itself may not exhibit antifungal activity, related piperazine derivatives have been investigated for their fungicidal effects. For instance, compounds 9a and 9d displayed fungicidal activity against Candida galibrata ATCC 15126 strain . Investigating the structural modifications of our compound in this context could yield promising results.

Anti-HIV-1 Potential

Indole derivatives, which share some structural features with our compound, have been studied as anti-HIV-1 agents . Exploring the antiviral activity of our compound or its analogs against HIV-1 could be a valuable avenue for research.

Dopamine and Serotonin Antagonism

The 3-(piperazin-1-yl)-1,2-benzothiazole moiety acts as a dopamine and serotonin antagonist. These properties make it relevant in the field of antipsychotic drug development . Investigating its interactions with neurotransmitter receptors and potential therapeutic applications would be worthwhile.

Urinary Dysfunction Treatment

Benzisothiazole derivatives, which share some similarities with our compound, have been explored as drugs for urinary dysfunction . Investigating whether our compound or its analogs exhibit similar effects could provide insights into novel therapeutic options.

MC4 Receptor Agonism

Piperazine derivatives, including those with 3-(piperazin-1-yl)-1,2-benzothiazole scaffolds, have been studied for their MC4 receptor agonistic activity . Understanding the molecular interactions and potential applications in obesity or metabolic disorders could be an exciting research direction.

Orientations Futures

Propriétés

IUPAC Name |

(3-chlorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O2/c20-15-5-3-4-14(12-15)18(25)22-8-10-23(11-9-22)19(26)16-13-21-24-7-2-1-6-17(16)24/h3-5,12-13H,1-2,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQWXCXIXFRNGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2697161.png)

![1-[4-(Trifluoromethyl)benzoyl]piperidine](/img/structure/B2697162.png)

![N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2697165.png)

![2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid](/img/structure/B2697166.png)

![2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2697168.png)

![N-(2-Chloro-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2697169.png)

![1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea](/img/structure/B2697171.png)

![(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2697174.png)